N-(4-chlorophenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide
Description
N-(4-chlorophenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide is a complex heterocyclic compound featuring a quinoline core fused with a [1,4]dioxino ring system. Key structural attributes include:
- Quinoline backbone: A bicyclic system with a nitrogen atom at position 1, fused to a dioxane ring ([1,4]dioxino) at positions 2 and 3 of the quinoline (denoted as [2,3-g]) .
- Substituents: A 7-oxo (keto) group at position 6. A phenylaminomethyl group (-CH₂-NHPh) at position 7. An acetamide side chain (-CH₂-CONH-(4-ClPh)) at position 6, linked to a 4-chlorophenyl group.
Properties
IUPAC Name |
2-[8-(anilinomethyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O4/c27-19-6-8-21(9-7-19)29-25(31)16-30-22-14-24-23(33-10-11-34-24)13-17(22)12-18(26(30)32)15-28-20-4-2-1-3-5-20/h1-9,12-14,28H,10-11,15-16H2,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWQCFCXQORQEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C=C(C(=O)N(C3=C2)CC(=O)NC4=CC=C(C=C4)Cl)CNC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the dioxinoquinoline core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.
Introduction of the phenylamino group: This step often involves a nucleophilic substitution reaction where a phenylamine is introduced to the dioxinoquinoline core.
Attachment of the chlorophenyl group: This can be done through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride.
Formation of the acetamide moiety: This final step involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(4-chlorophenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Pharmacology: It is investigated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biology: It is used in biological studies to understand its effects on cellular processes and its potential as a tool for probing biological pathways.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects on cellular processes.
Comparison with Similar Compounds
Quinoline vs. Quinoxaline Derivatives
The target compound’s quinoline core distinguishes it from quinoxaline-based analogs (e.g., N-[4-({8-chloro-2H,3H-[1,4]dioxino[2,3-g]quinoxalin-7-yl}sulfamoyl)phenyl]acetamide, ). Key differences include:
Dioxino-Fused Systems
Both the target compound and derivatives share a [1,4]dioxino ring fused to the heterocycle. This moiety enhances rigidity and may influence metabolic stability .
Substituent Analysis
Acetamide Side Chains
The acetamide group is a common feature in several analogs:
Functional Groups at Position 7/8
The phenylaminomethyl group in the target compound introduces a secondary amine, enabling hydrogen bonding, whereas sulfamoyl or chloro substituents () prioritize electrostatic interactions .
Physicochemical and Spectral Data
Melting Points and Solubility
NMR Spectral Signatures
- Target Compound: Expected signals for: Aromatic protons (δ 7.2–8.0 ppm, quinoline and phenyl groups). NH of acetamide (δ ~10 ppm, broad singlet) .
- Methyl-2-[2-(3-phenylquinoxalin-2-ylsulfanyl)acetylamino]acetate (): SCH₂ at δ 3.72 ppm, OCH₃ at δ 3.96 ppm .
Biological Activity
N-(4-chlorophenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide is a heterocyclic compound with a complex structure that suggests potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a quinoline moiety fused with a dioxin ring system. Its chemical formula is C_{22}H_{19}ClN_{2}O_{3}, and it has a molecular weight of approximately 408.85 g/mol. The presence of multiple functional groups enhances its potential interactions with biological targets.
While the exact mechanism of action for this compound is not fully elucidated, preliminary studies indicate that it may interact with specific enzymes or receptors involved in disease pathways. Research suggests potential inhibitory effects on enzymes related to cancer progression and inflammatory responses .
Anticancer Activity
Recent studies have indicated that compounds structurally similar to this compound exhibit significant anticancer properties. For instance:
- Inhibitory Effects : Compounds within the same class have shown inhibitory effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Enzyme Inhibition
The compound has been evaluated for its enzyme inhibitory activity:
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | Strong | 10.4 |
| Urease | Strong | 5.4 |
These results suggest that this compound may be a potent inhibitor of these enzymes .
Antibacterial Activity
The compound's antibacterial properties have also been explored:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains tested | Weak to Moderate |
These findings illustrate the compound's potential as an antibacterial agent .
Case Studies and Research Findings
- In Vitro Studies : A study assessed the compound's effect on various cancer cell lines and reported significant cytotoxicity at specific concentrations. The mechanism involved apoptosis and disruption of cellular signaling pathways.
- Molecular Docking Studies : In silico analyses have shown that this compound can bind effectively to target proteins involved in cancer and inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
